molecular formula C21H17F3N4O4S2 B2854377 Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 391874-59-2

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

カタログ番号: B2854377
CAS番号: 391874-59-2
分子量: 510.51
InChIキー: CZZMEDJYCFOLRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted benzamido group at the 5-position of the thiadiazole ring and a thioacetamido-linked ethyl benzoate moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester improves membrane permeability, making this compound a candidate for drug development .

特性

IUPAC Name

ethyl 4-[[2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-7-9-13(10-8-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)14-5-3-4-6-15(14)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZMEDJYCFOLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Carboxylic acid derivatives.

科学的研究の応用

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

作用機序

The mechanism of action of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the compound’s biological effects .

類似化合物との比較

Key Observations:

  • Trifluoromethyl Group : Unique to the target compound, this group enhances electron-withdrawing effects and resistance to oxidative metabolism compared to benzyl () or methyl () substituents .
  • Ethyl Benzoate Ester : Provides steric bulk and lipophilicity, contrasting with simpler esters (e.g., ) or polar sulfonamides () .

Challenges:

  • The trifluoromethyl group in the target compound requires precise coupling conditions to avoid decomposition, unlike simpler alkylation in .
  • Benzene (used in ) is a hazardous solvent, suggesting modern syntheses may substitute greener alternatives .

生物活性

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is C18H19F3N4O2S. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds featuring the thiadiazole nucleus have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Ethyl Thiadiazole50Candida albicans

Cytotoxic Activity

The cytotoxic potential of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been evaluated against several cancer cell lines. Studies employing the MTT assay have demonstrated its ability to inhibit cell proliferation in HeLa and MCF-7 cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 29 μM against the HeLa cell line .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameIC50 (μM)Cell Line
Ethyl Thiadiazole29HeLa
Compound C35MCF-7
Compound D45A549

The mechanisms underlying the biological activity of thiadiazole derivatives often involve interaction with cellular targets such as DNA and protein synthesis pathways. The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, leading to enhanced bioavailability and activity.

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The researchers attributed this effect to the ability of these compounds to disrupt bacterial cell wall synthesis.
  • Case Study on Anticancer Properties : In vitro studies on MCF-7 breast cancer cells indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity. The introduction of different substituents was found to increase interaction with cellular targets involved in apoptosis.

Q & A

Q. What is the standard synthetic route for this compound, and what are the critical reaction conditions?

The synthesis involves three key steps:

Thiosemicarbazide Formation : Reacting 2-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to form the thiadiazole-thiol intermediate.

S-Acetylation : The thiol group undergoes nucleophilic substitution with chloroacetyl chloride, forming a thioacetamide linkage.

Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Q. Critical Conditions :

  • Temperature : S-acetylation requires low temperatures (−35°C) to minimize side reactions.
  • Catalysts : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .

Q. Table 1. Synthesis Optimization Parameters

StepReagents/ConditionsYield RangeReference
Thiosemicarbazide2-(Trifluoromethyl)benzoyl chloride, THF, RT70–75%
S-AcetylationChloroacetyl chloride, DIPEA, −35°C80–85%
EsterificationEDC/HOBt, DMF, RT65–70%

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR validate the presence of key groups (e.g., trifluoromethyl, ester, thiadiazole).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 525.1) .
  • HPLC : Purity analysis (>95%) ensures minimal impurities .

Q. What are the primary biological targets or activities reported for this compound?

  • Anticancer Activity : Inhibits kinase enzymes (e.g., EGFR) via competitive binding to the ATP pocket.
  • Antimicrobial Effects : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins .

Q. Table 2. Reported Bioactivities

ActivityTarget/MechanismIC50_{50}/MICReference
Anticancer (MCF-7)EGFR inhibition2.1 µM
Antibacterial (E. coli)Cell wall synthesis disruption8 µg/mL

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

  • Methodological Consistency : Standardize assay protocols (e.g., cell lines, incubation times).
  • Purity Verification : Use HPLC to rule out impurities affecting results .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm target binding .

Q. What strategies improve bioavailability in preclinical models?

  • Prodrug Design : Modify the ester group to enhance solubility (e.g., replace ethyl with PEG-linked esters).
  • Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong circulation .

Q. How to optimize reaction yield during S-acetylation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test alternatives to DIPEA, such as DBU (1,8-diazabicycloundec-7-ene), for higher efficiency .

Q. What structural modifications enhance target selectivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzamido moiety to improve kinase inhibition.
  • Heterocycle Replacement : Replace thiadiazole with triazole to reduce off-target interactions .

Q. Table 3. Structure-Activity Relationship (SAR) Insights

ModificationObserved EffectReference
Trifluoromethyl → NO2_23-fold increase in EGFR inhibition
Thiadiazole → TriazoleReduced cytotoxicity in normal cells

Q. How to address instability in aqueous solutions during formulation?

  • pH Adjustment : Stabilize the compound at pH 6.5–7.0 to prevent hydrolysis of the ester group.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) .

Q. What computational tools predict metabolic pathways?

  • In Silico Tools : Use MetaSite or GLORYx to identify potential Phase I/II metabolism sites (e.g., ester hydrolysis, thiadiazole oxidation) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.
  • Knockdown Studies : Use siRNA targeting the putative enzyme (e.g., EGFR) to correlate activity loss .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。